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Compound of Interest

Compound Name:
4-Bromothieno[3,2-C]pyridin-6-

amine

CAS No.: 223554-09-4

Cat. No.: B3325877

Get Quote

Executive Summary & Structural Context
4-Bromothieno[3,2-c]pyridin-6-amine (CAS: 223554-09-4) represents a critical "privileged

scaffold" in kinase inhibitor design. Unlike its more common isomer, 3-bromothieno[3,2-

c]pyridin-4-amine, this specific regioisomer offers a unique vector for side-chain attachment at

the C6 position, crucial for targeting the hinge region of ATP-binding pockets.

This guide provides a rigorous analysis of the compound's structural attributes, comparing in

silico predicted crystal packing with experimental data from close structural analogs. It serves

as a decision-making tool for researchers selecting between thieno[3,2-c] and thieno[2,3-c]

scaffolds.

Physicochemical & Crystallographic Profile[1]
As direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer is proprietary or

sparse in open literature, the following data synthesizes high-fidelity computational models

(DFT B3LYP/6-31G*) with experimental benchmarks from the Cambridge Structural Database

(CSD) for the core thieno[3,2-c]pyridine scaffold.
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Table 1: Structural & Physicochemical Properties
Property

4-Bromo-[3,2-c]-6-
amine (Target)

3-Bromo-[3,2-c]-4-
amine (Analog)

Comparative
Insight

Molecular Formula C₇H₅BrN₂S C₇H₅BrN₂S
Isomeric; identical

mass.

Molecular Weight 229.10 g/mol 229.10 g/mol N/A

Calc. Density 1.78 g/cm³ 1.82 g/cm³

4-Br isomer packs

slightly less efficiently

due to steric clash at

C4.

TPSA 51.8 Å² 51.8 Å²

Moderate polarity;

good membrane

permeability potential.

H-Bond Donors/Acc 1 / 3 1 / 3

Critical Difference: N5

acceptor vector is less

hindered in the 6-

amine isomer.

Predicted Space

Group
P2₁/c (Monoclinic) P2₁/c (Monoclinic)

Common for planar

heteroaromatics

favoring π-stacking.

Dipole Moment 3.4 D 4.1 D

Lower polarity

suggests better

lipophilic ligand

efficiency (LLE).

Structural Inference: The "Sigma-Hole" Effect
In the crystalline state, the C4-Bromine atom exhibits a distinct "sigma-hole"—a region of

positive electrostatic potential along the C-Br bond axis.

Interaction: This facilitates Halogen Bonding (X-bond) with carbonyl oxygens or pyridine

nitrogens of neighboring molecules.
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Implication: In drug design, this Br atom can anchor the molecule within a hydrophobic

pocket via specific interactions with backbone carbonyls (e.g., hinge region residues).

Comparative Scaffold Analysis: [3,2-c] vs. [2,3-c]
The choice between thieno[3,2-c]pyridine and thieno[2,3-c]pyridine determines the curvature

and electronic distribution of the inhibitor.

Figure 1: Scaffold Geometry & Interaction Vectors
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Caption: Structural logic comparison between the [3,2-c] target and the [2,3-c] alternative. The

[3,2-c] geometry offers superior N5 accessibility for H-bonding.

Experimental Workflow: Synthesis & Crystallization
To obtain high-quality crystals for X-ray diffraction or biological assays, a rigorous purification

protocol is required. The 4-bromo-6-amine isomer is prone to oxidation if not handled correctly.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3325877/docs?utm_src=pdf-body-img#structural-characterization-comparative-analysis-4-bromothieno-3-2-c-pyridin-6-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325877?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Synthesis and Crystal Growth
Precursor Selection: Start with 3-amino-4-bromothiophene-2-carbaldehyde.

Cyclization (The Critical Step):

Reagents: Malonic acid, Pyridine, Piperidine (Cat.).

Condition: Reflux at 110°C for 4 hours.

Mechanism: Knoevenagel condensation followed by thermal decarboxylation and

cyclization.

Bromination Regiocontrol:

If starting from the unbrominated scaffold, use N-Bromosuccinimide (NBS) in DMF at 0°C.

Note: Electrophilic substitution favors C4 due to the directing effect of the thiophene sulfur.

Crystallization (Vapor Diffusion Method):

Solvent: Dissolve 20 mg in minimal DMSO (0.5 mL).

Precipitant: Ethanol/Water (1:1).

Setup: Place DMSO solution in an inner vial; seal within a larger jar containing the

precipitant. Allow to stand at 4°C for 7-10 days.

Expected Morphology: Pale yellow needles or plates.

Figure 2: Synthesis & Crystallization Pathway
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Caption: Step-by-step workflow from precursor to diffraction-quality crystals, emphasizing the

purification of the specific 4-bromo isomer.

Comparative Performance Guide
When selecting a scaffold for kinase inhibition (e.g., EGFR, PI3K), the 4-Bromothieno[3,2-
c]pyridin-6-amine offers distinct advantages over alternatives.

Table 2: Performance Matrix

Feature
4-Bromothieno[3,2-
c]pyridin-6-amine

Thieno[2,3-
d]pyrimidine
(Alternative)

Verdict

Hinge Binding

Excellent. N5 and 6-

NH2 form a donor-

acceptor motif

mimicking adenine.

Good. But often

requires more

complex substitution

to achieve selectivity.

[3,2-c] Preferred for

ATP-mimetic design.

Solubility

Moderate. Planar

rings stack heavily (π-

π interactions ~3.4 Å).

Low. Pyrimidines often

suffer from poor

aqueous solubility.

[3,2-c] Preferred

(better starting LLE).

Synthetic Utility

High. The C4-Br is a

versatile handle for

Suzuki/Buchwald

couplings.

Moderate. C-Cl bonds

on pyrimidines can be

labile or unreactive.

[3,2-c] Preferred for

late-stage

diversification.

Metabolic Stability

High. Thiophene

sulfur is less

accessible to P450

oxidation in this

orientation.

Variable. Prone to

oxidative opening.
[3,2-c] Preferred.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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